molecular formula C18H36O2 B14640634 Heptadecanoic acid, 4-methyl- CAS No. 53696-26-7

Heptadecanoic acid, 4-methyl-

Cat. No.: B14640634
CAS No.: 53696-26-7
M. Wt: 284.5 g/mol
InChI Key: YJSYQGRKJYFNIE-UHFFFAOYSA-N
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Description

Heptadecanoic acid, 4-methyl-, also known as 4-methylheptadecanoic acid, is a saturated fatty acid with the molecular formula C18H36O2. It is a derivative of heptadecanoic acid, where a methyl group is attached to the fourth carbon atom in the chain. This compound is classified as an odd-chain fatty acid and is found in trace amounts in various natural sources, including the fat and milkfat of ruminants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanoic acid, 4-methyl-, can be synthesized through several methods. One common approach involves the methylation of heptadecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods: Industrial production of heptadecanoic acid, 4-methyl-, often involves the catalytic hydrogenation of unsaturated precursors. This process requires the use of metal catalysts such as palladium or platinum and is carried out under high pressure and temperature to achieve the desired saturation and methylation .

Chemical Reactions Analysis

Types of Reactions: Heptadecanoic acid, 4-methyl-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert heptadecanoic acid, 4-methyl-, to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group in heptadecanoic acid, 4-methyl-, can undergo substitution reactions with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted fatty acids

Scientific Research Applications

Heptadecanoic acid, 4-methyl-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of heptadecanoic acid, 4-methyl-, involves its incorporation into cellular membranes and metabolic pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the expression of genes related to lipid biosynthesis and degradation. The compound’s effects are mediated through interactions with specific molecular targets, including peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .

Comparison with Similar Compounds

Heptadecanoic acid, 4-methyl-, can be compared with other similar compounds such as:

Uniqueness: Heptadecanoic acid, 4-methyl-, is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity compared to its parent compound and other similar fatty acids.

Properties

CAS No.

53696-26-7

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

4-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)

InChI Key

YJSYQGRKJYFNIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CCC(=O)O

Origin of Product

United States

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